6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of derivatives related to the specified compound often involves heteroaromatization and reactions with a variety of reagents to obtain novel pyrimidine, triazolo, and triazine derivatives. These processes highlight the compound's versatility as a precursor for creating a wide range of heterocyclic compounds, some of which exhibit antimicrobial activity. For instance, a series of [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones were prepared, showcasing the compound's utility in generating new chemical entities with potential biological activities (El-Agrody et al., 2001).
Antimicrobial and Antiviral Applications
Some derivatives synthesized from the core structure of the specified compound have been tested for antimicrobial and antiviral activities. Notably, derivatives have been identified as novel antiviral agents against HIV-1 infection, suggesting a promising avenue for developing new antiretroviral therapies. The structural modifications, such as the introduction of hydrophobic aryl substituents, have led to analogs with enhanced anti-HIV activity, indicating the critical role of structural optimization in medicinal chemistry applications (Okazaki et al., 2015).
Structural Characterization and Supramolecular Assemblies
The detailed structural characterization of analogs, including crystal and molecular structures, has been conducted to understand better the intermolecular interactions and molecular conformations. Such studies are pivotal in supramolecular chemistry, where the assembly of molecules into larger structures is guided by non-covalent interactions. For example, the molecular packing and hydrogen bonding patterns in specific derivatives have been elucidated, providing insights into the potential for creating hydrogen-bonded supramolecular assemblies (Karczmarzyk & Malinka, 2008).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Future Directions
properties
IUPAC Name |
6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c29-21-19-18(24-23(31)28(21)15-16-7-3-1-4-8-16)20(32-25-19)22(30)27-13-11-26(12-14-27)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRXOYPAKMQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
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